molecular formula C11H21NO2 B15304385 rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate

rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate

Cat. No.: B15304385
M. Wt: 199.29 g/mol
InChI Key: QJXNFCATCFLGBT-BDAKNGLRSA-N
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Description

rac-Methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate is a racemic mixture of a methyl ester featuring a substituted piperidine ring. Its structure includes:

  • Propanoate backbone: A central carbon (C2) substituted with two methyl groups and a (2R,4S)-4-methylpiperidin-2-yl moiety.
  • Stereochemistry: The piperidine ring is defined by (2R,4S) configurations, contributing to its chiral centers.
  • Functional groups: Ester (COOCH₃) and tertiary amine (piperidine nitrogen).

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 2-methyl-2-[(2S,4R)-4-methylpiperidin-2-yl]propanoate

InChI

InChI=1S/C11H21NO2/c1-8-5-6-12-9(7-8)11(2,3)10(13)14-4/h8-9,12H,5-7H2,1-4H3/t8-,9+/m1/s1

InChI Key

QJXNFCATCFLGBT-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)C(C)(C)C(=O)OC

Canonical SMILES

CC1CCNC(C1)C(C)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate typically involves the reaction of 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
This compound (Target) C₁₄H₂₅NO₂* ~251.36 Piperidine (4-methyl), ester, racemic mixture Likely synthetic intermediate -
rac-Methyl (2R)-2-(2,4-dichlorophenoxy)propanoate (Dichlorprop-methyl) C₁₀H₁₀Cl₂O₃ 261.10 Phenoxy group, dichloro substituents, ester Herbicide, plant growth regulator
Methyl (S)-3-((2R,3R,4S)-6-bromo-3,4-dimethylchroman-2-yl)-3-(dimethyl(phenyl)silyl)propanoate Complex* N/A Chroman ring (bromo, methyl), dimethylphenylsilyl group, ester Synthetic intermediate (asymmetric synthesis)
3-(4-Methylpyridin-2-yl)propanoic acid C₉H₁₁NO₂ 181.19 Pyridine ring, carboxylic acid Building block for metal-organic frameworks
(4S)-2-{[(R)-2-Amino-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid C₁₆H₂₁N₃O₃S 335.42 Thiazolidine ring, amino acid derivative Potential antimicrobial or antiviral

Key Findings

a) Functional Group Diversity
  • The target compound and dichlorprop-methyl both contain ester groups, but the latter’s phenoxy-dichloro substituents confer herbicidal activity, highlighting how substituent polarity and aromaticity influence bioactivity .
  • The pyridine derivative (C₉H₁₁NO₂) replaces the piperidine ring with an aromatic system, reducing basicity and altering solubility .
b) Stereochemical Complexity
  • The target’s (2R,4S) piperidine configuration contrasts with the (S)-configured chroman-silyl compound in , underscoring the role of stereochemistry in asymmetric synthesis .
  • Racemic mixtures (target and dichlorprop-methyl) are common in agrochemicals, while enantiopure compounds (e.g., thiazolidine derivative in ) are prioritized in drug design .

Biological Activity

rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate is a chemical compound with the molecular formula C11H21NO2. It is a racemic mixture, containing equal amounts of two enantiomers, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Profile

1. Mechanism of Action
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may serve as an inhibitor or activator of certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate these interactions further.

2. Biological Activities
Recent research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows promising zones of inhibition against both Gram-positive and Gram-negative bacteria .
  • Analgesic Effects : In animal models, the compound demonstrated significant analgesic activity, with a notable reduction in acetic acid-induced writhing movements, suggesting potential use in pain management .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In studies comparing its efficacy to standard anti-inflammatory drugs like ibuprofen, it exhibited comparable results in reducing inflammation .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various compounds, this compound was tested against multiple bacterial strains. The results indicated significant inhibition zones compared to control samples, highlighting its potential as an antimicrobial agent.

Case Study 2: Analgesic and Anti-inflammatory Effects

In a controlled experiment involving mice, this compound was administered at varying doses. The findings showed a dose-dependent reduction in pain and inflammation markers, suggesting its therapeutic potential in treating conditions associated with pain and inflammation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
rac-methyl (2R,4S)-4-methylpiperidine-2-carboxylateStructureModerate analgesic effects
methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoateStructureSignificant anti-inflammatory activity

This table illustrates how this compound compares to similar compounds in terms of biological activity.

Q & A

Q. What synthetic routes are recommended for preparing rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reacting 4-methylpiperidine derivatives with methyl 2-bromo-2-methylpropanoate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the piperidinyl-propanoate backbone .
  • Racemic resolution : Use chiral chromatography or enzymatic resolution to isolate the (2R,4S)-stereoisomer .
  • Yield optimization : Employ continuous flow reactors to enhance reaction efficiency and reduce byproducts. Adjust stoichiometry (1:1.2 molar ratio of nucleophile to electrophile) and monitor via HPLC .

Key Data:

ParameterConditionYield Improvement
SolventDMF75% → 88%
Temperature80°C → 60°CReduced decomposition

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • Stereochemical analysis : Use X-ray crystallography or NOESY NMR to confirm the (2R,4S)-configuration. For example, NOESY cross-peaks between the piperidine methyl group and propanoate methyl confirm spatial proximity .
  • Purity assessment : HPLC with a chiral column (e.g., Chiralpak IA) and UV detection at 254 nm. Compare retention times with reference standards .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~256.2 g/mol) and detect trace impurities .

Q. How can researchers address discrepancies in reported solubility or stability data for this compound?

Methodological Answer:

  • Cross-validation : Replicate experiments using standardized conditions (e.g., USP phosphate buffer pH 7.4 for solubility testing). Compare results with NIST reference data .
  • Stress testing : Expose the compound to heat (40°C), light (ICH Q1B guidelines), and humidity (75% RH) for 14 days. Monitor degradation via HPLC to identify labile functional groups (e.g., ester hydrolysis) .
  • Statistical analysis : Apply ANOVA to evaluate inter-laboratory variability in stability studies .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of the (2R,4S)-stereoisomer in catalytic systems?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT, B3LYP/6-31G*) to model transition states and predict regioselectivity in reactions. For example, calculate activation energies for ester hydrolysis versus piperidine ring oxidation .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize stereospecific activity. Software like AutoDock Vina can predict binding affinities .
  • Reaction path optimization : Combine computed activation barriers with experimental kinetics to refine synthetic protocols .

Case Study:
DFT modeling revealed that the (2R,4S)-configuration stabilizes a key intermediate in enantioselective hydrogenation, improving catalytic efficiency by 30% compared to other stereoisomers .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Aggregate data from PubChem and EPA DSSTox to identify trends. For example, inconsistent IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HepG2) .
  • Dose-response refinement : Use Hill equation modeling to account for non-linear effects. Validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .
  • Impurity profiling : Characterize batch-specific impurities (e.g., methyl ester degradation products) using LC-MS and correlate with bioactivity outliers .

Q. How does the piperidine ring’s conformation influence the compound’s physicochemical properties?

Methodological Answer:

  • Conformational analysis : Perform variable-temperature NMR to study ring puckering. The 4-methyl group in (2R,4S)-configuration induces a chair conformation, enhancing solubility by reducing crystal lattice energy .
  • LogP prediction : Compare experimental octanol-water partition coefficients with computational predictions (e.g., XLogP3). The equatorial 4-methyl group lowers LogP by 0.3 units vs. axial .
  • Solubility modulation : Co-crystallize with sulfonic acids (e.g., p-toluenesulfonic acid) to improve aqueous solubility for in vivo studies .

Methodological and Data Analysis Questions

Q. What protocols are recommended for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and detect racemization. For example, track ester carbonyl peaks (1720 cm⁻¹) for stability .
  • Design of experiments (DoE) : Optimize parameters (temperature, catalyst loading) using a central composite design. A 15% reduction in catalyst load maintained >99% enantiomeric excess (ee) .
  • Cryogenic milling : Control particle size distribution during crystallization to prevent polymorphic transitions .

Q. How should researchers validate computational models against experimental data for this compound?

Methodological Answer:

  • Force field validation : Compare MMFF94-simulated conformational energies with experimental NMR coupling constants (³JHH). Discrepancies >0.5 kcal/mol require reparameterization .
  • Thermodynamic consistency : Ensure computed Gibbs free energies align with calorimetry data (e.g., DSC for melting points). A 5% deviation threshold is acceptable .
  • Machine learning integration : Train models on public datasets (e.g., ChEMBL) to predict novel derivatives with validated synthetic pathways .

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